molecular formula C9H10ClNO3 B2916079 2-(2-Chloro-4-nitrophenyl)propan-2-ol CAS No. 1936571-93-5

2-(2-Chloro-4-nitrophenyl)propan-2-ol

Cat. No.: B2916079
CAS No.: 1936571-93-5
M. Wt: 215.63
InChI Key: QEAPPVBVXGJIMU-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-nitrophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1936571-93-5 . It has a molecular weight of 215.64 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 . This indicates the molecular structure of the compound, including the positions of the chlorine, nitro group, and hydroxyl group.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Corrosion Inhibition

2-(2-Chloro-4-nitrophenyl)propan-2-ol and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a related compound, has been investigated for its effectiveness in preventing corrosion of mild steel in acidic solutions. The study found that the inhibition efficiency increased with the concentration of the inhibitor, and it adhered to the mild steel surface following the Langmuir adsorption isotherm model. This suggests that this compound derivatives could be valuable in developing corrosion-resistant materials (Hamani et al., 2017).

Photophysical Properties

The effects of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to this compound, have been examined. These studies provide insights into how solvent environments can influence the absorption and fluorescence characteristics of such compounds. Understanding these properties can be crucial for applications in optical materials and sensors (Kumari et al., 2017).

Solvatochromism and Molecular Probes

Nitro-substituted phenolates, closely related to this compound, have been used to study solvatochromism and serve as molecular probes for investigating solvent mixtures. These compounds exhibit changes in their UV-vis absorption spectra based on the solvent environment, making them useful for studying solute-solvent interactions and preferential solvation in mixed solvent systems (Nandi et al., 2012).

Biodiesel Production

In the context of renewable energy, this compound and its analogs have been explored for their use in biodiesel production. Specifically, propan-2-ol has been utilized as an acyl acceptor in the enzymatic transesterification of vegetable oils to biodiesel, demonstrating the potential of using such compounds in biofuel synthesis processes (Modi et al., 2006).

Antidepressant Drug Synthesis

The compound 3-Chloro-1-phenyl-1-propanol, which shares structural similarities with this compound, has been used as a chiral intermediate in synthesizing antidepressant drugs. Research on various microbial reductases has shown high activity and enantioselectivity towards the reduction of related compounds, highlighting their importance in pharmaceutical synthesis (Choi et al., 2010).

Mechanism of Action

Biochemical Pathways

The degradation of 2-chloro-4-nitrophenol (2C4NP), a compound structurally similar to 2-(2-Chloro-4-nitrophenyl)propan-2-ol, has been studied in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . The bacterium degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAPPVBVXGJIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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